molecular formula C11H10O4 B1276283 3-Acetoxycinnamic acid CAS No. 20375-42-2

3-Acetoxycinnamic acid

Cat. No.: B1276283
CAS No.: 20375-42-2
M. Wt: 206.19 g/mol
InChI Key: LSZKRNUEKNCZIE-AATRIKPKSA-N
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Description

3-Acetoxycinnamic acid, also known as m-Acetyl coumaric acid, is an organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . It is a derivative of cinnamic acid, characterized by the presence of an acetoxy group at the third position of the cinnamic acid structure.

Biochemical Analysis

Biochemical Properties

3-Acetoxycinnamic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with the enzyme phenylalanine ammonia-lyase, which is involved in the biosynthesis of cinnamic acid derivatives. This interaction can modulate the enzyme’s activity, affecting the production of other related compounds. Additionally, this compound can bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in various biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptotic cell death in certain cancer cell lines, such as human melanoma cells. This effect is mediated through the disruption of the cytoskeleton and the induction of DNA damage, leading to cell death . Additionally, the compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how this compound exerts its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of various aromatic compounds, such as flavonoids and lignins. This compound can interact with enzymes and cofactors involved in these pathways, influencing the production of downstream metabolites. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, such as the cytoplasm or nucleus. This localization is essential for its interaction with target biomolecules and its subsequent effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can interact with nuclear proteins, affecting gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetoxycinnamic acid can be synthesized from 3-hydroxycinnamic acid and acetic anhydride. The reaction typically involves the following steps :

  • Dissolve 3-hydroxycinnamic acid in tetrahydrofuran.
  • Add pyridine as a catalyst.
  • Slowly add acetic anhydride to the mixture while maintaining the temperature between 20-30°C.
  • Stir the mixture for 15 hours.
  • Add deionized water to hydrolyze the reaction mixture.
  • Concentrate the mixture and perform crystallization to obtain the crude product.
  • Purify the crude product through recrystallization using ethyl acetate and toluene.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cinnamic acid derivatives.

Scientific Research Applications

3-Acetoxycinnamic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound, which lacks the acetoxy group.

    3-Hydroxycinnamic Acid: The precursor used in the synthesis of 3-acetoxycinnamic acid.

    4-Acetoxycinnamic Acid: A positional isomer with the acetoxy group at the fourth position.

Uniqueness: this compound is unique due to its specific acetoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-(3-acetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZKRNUEKNCZIE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20375-42-2
Record name 3-Acetoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC164923
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ACETOXYCINNAMIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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